Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
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Overview
Description
The compound “Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene” is a complex mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Butane-1,4-diol: Butane-1,4-diol is synthesized through several methods, including the Reppe process, where acetylene reacts with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to butane-1,4-diol . Another method involves the oxidation of butane to maleic anhydride, followed by hydrogenation .
Hexanedioic Acid: This process involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation .
Hexane-1,6-diol: Hexane-1,6-diol is typically produced by the hydrogenation of adipic acid esters or by the reduction of adipic acid . Industrial methods often involve the use of catalysts to facilitate these reactions.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: . The process involves the reaction of MDA with phosgene to form MDI.
Chemical Reactions Analysis
Butane-1,4-diol: Butane-1,4-diol undergoes various reactions, including dehydration to form tetrahydrofuran (THF) in the presence of phosphoric acid . It can also be oxidized to form γ-butyrolactone (GBL) using copper-based catalysts .
Hexanedioic Acid: Hexanedioic acid is stable under normal conditions but can undergo decarboxylation at high temperatures to form cyclopentanone . It also reacts with alcohols to form esters and with amines to form amides .
Hexane-1,6-diol: Hexane-1,6-diol reacts with diisocyanates to form polyurethanes and with dicarboxylic acids to form polyesters . It can also undergo oxidation to form hexanedioic acid .
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI reacts with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings . It can also react with water to form urea derivatives .
Scientific Research Applications
Butane-1,4-diol: Butane-1,4-diol is used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It is also a precursor for the synthesis of THF and GBL .
Hexanedioic Acid: Hexanedioic acid is a key raw material in the production of nylon 66 polyamide . It is also used in the manufacture of plasticizers, lubricants, and food additives .
Hexane-1,6-diol: Hexane-1,6-diol is used in the production of polyurethanes, polyesters, and plasticizers . It is also used as a cross-linking agent in various polymer applications .
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI is extensively used in the production of polyurethane foams, elastomers, and coatings . It is also used in the manufacture of adhesives, sealants, and insulating materials .
Mechanism of Action
Butane-1,4-diol: Butane-1,4-diol is metabolized in the body to γ-hydroxybutyrate (GHB), which acts on the central nervous system . It is converted to GHB by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .
Hexanedioic Acid: Hexanedioic acid does not have a specific mechanism of action as it is primarily used as a chemical intermediate .
Hexane-1,6-diol: Hexane-1,6-diol acts as a cross-linking agent in polymer chemistry, facilitating the formation of polyurethanes and polyesters .
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI reacts with polyols to form urethane linkages, which are the basis of polyurethane polymers . The reaction involves the formation of carbamate (urethane) bonds .
Comparison with Similar Compounds
Butane-1,4-diol: Similar compounds include 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol . Butane-1,4-diol is unique due to its ability to form THF and GBL .
Hexanedioic Acid: Similar compounds include glutaric acid and pimelic acid . Hexanedioic acid is unique due to its widespread use in nylon production .
Hexane-1,6-diol: Similar compounds include 1,5-pentanediol and 1,7-heptanediol . Hexane-1,6-diol is unique due to its role in polyurethane and polyester production .
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Similar compounds include toluene diisocyanate (TDI) and hexamethylene diisocyanate (HDI) . MDI is unique due to its versatility in producing various polyurethane products .
Properties
Molecular Formula |
C31H44N2O10 |
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Molecular Weight |
604.7 g/mol |
IUPAC Name |
butane-1,4-diol;hexanedioic acid;hexane-1,6-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.C6H14O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;5-6H,1-4H2 |
InChI Key |
WMDHGPURXFVTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Related CAS |
116426-08-5 30662-91-0 |
Origin of Product |
United States |
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